Grazoprevir sodium

Overview

Description

Grazoprevir sodium is a second-generation NS3/4A protease inhibitor (PI) used in combination with elbasvir (an NS5A inhibitor) for the treatment of chronic hepatitis C virus (HCV) genotypes 1 and 2. It inhibits viral replication by blocking the protease enzyme essential for HCV polyprotein processing. The fixed-dose combination (100 mg grazoprevir/50 mg elbasvir) is administered orally once daily, with efficacy demonstrated across diverse patient populations, including those with advanced kidney or liver disease .

Preparation Methods

The synthesis of MK-5172 sodium salt involves several key steps. One of the primary synthetic routes includes the regioselective substitution reaction of dichloroquinoxaline with a prolinol derivative, followed by the construction of an 18-membered macrocycle through macrolactamization . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

MK-5172 sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under suitable conditions.

Hydrolysis: This reaction involves the breakdown of the compound in the presence of water or aqueous solutions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hepatitis C Treatment

- Combination Therapy : Grazoprevir is most commonly used in conjunction with elbasvir to treat chronic HCV infections. The combination has demonstrated sustained virologic response (SVR) rates between 94% and 97% for genotype 1 and up to 100% for genotype 4 after a 12-week treatment course .

- C-SALT Study : A significant clinical trial, known as the C-SALT study, evaluated grazoprevir in patients with Child-Pugh class B cirrhosis. In this study, participants receiving a reduced dose of grazoprevir (50 mg once daily) achieved a 90% SVR rate at 12 weeks post-treatment. This highlights grazoprevir's effectiveness even in patients with advanced liver disease .

- Safety Profile : Grazoprevir has been shown to have a favorable safety profile, with adverse events being generally mild and manageable. Common side effects included fatigue and nausea, but serious adverse events were rare .

Pharmacokinetic Properties

Grazoprevir demonstrates advantageous pharmacokinetic properties that enhance its clinical efficacy:

- Absorption and Bioavailability : Grazoprevir exhibits good oral bioavailability, allowing for effective dosing regimens.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is significant for patients with liver impairment .

- Drug Interactions : Grazoprevir's interaction potential with other medications is an important consideration in clinical practice, especially among patients on multiple therapies.

Efficacy in Special Populations

- Patients with Decompensated Cirrhosis : The C-SALT study indicated that grazoprevir can be effectively used in patients with decompensated liver disease, providing a viable treatment option where few exist .

- Real-World Evidence : Additional studies have corroborated high SVR rates in real-world settings among diverse patient populations, including those co-infected with HIV or those with severe renal impairment .

Comparative Studies

Grazoprevir has been compared to other direct-acting antivirals (DAAs) in various studies:

| Study | Treatment Regimen | SVR Rate | Population |

|---|---|---|---|

| C-SALT | EBR + GZR (50 mg) | 90% | CP-B Cirrhosis |

| SOLAR-2 | Sofosbuvir + Ledipasvir + Ribavirin | 84.6% | CP-B Participants |

| ASTRAL-4 | Sofosbuvir + Velpatasvir | 83.3% | CP-B Participants |

This table illustrates the competitive efficacy of grazoprevir compared to other treatments available for chronic HCV.

Mechanism of Action

MK-5172 sodium salt exerts its effects by selectively inhibiting the NS3/4a protease of the Hepatitis C virus. This inhibition prevents the virus from processing its polyprotein into functional proteins, thereby halting viral replication. The compound also inhibits the activity of the SARS-CoV-2 3CL protease, which is essential for the replication of the virus .

Comparison with Similar Compounds

Grazoprevir sodium is compared here with other HCV protease inhibitors (PIs), including paritaprevir and simeprevir , as well as combinations like glecaprevir/pibrentasvir .

Pharmacokinetic and Metabolic Differences

Table 1: Pharmacokinetic Comparison of HCV Protease Inhibitors

Key Findings :

- Grazoprevir’s longer half-life (~31 hours) allows once-daily dosing, unlike paritaprevir (which requires ritonavir boosting for sustained efficacy) .

Efficacy Across Patient Subgroups

Table 2: Efficacy in HCV Genotype 1 and 4 Infections

Key Findings :

- Grazoprevir/elbasvir achieves >97% SVR12 in genotype 1b, comparable to glecaprevir/pibrentasvir but superior to paritaprevir-based regimens in cirrhotic and CKD patients .

- In genotype 4, grazoprevir/elbasvir demonstrated 100% SVR12 in small cohorts, outperforming historical paritaprevir data .

Drug-Drug Interaction (DDI) Profiles

Table 3: Interaction Risks with Common Medications

Key Findings :

- Grazoprevir’s dependence on OATP1B1/3 makes it vulnerable to transporter-mediated interactions, unlike simeprevir (CYP3A4-driven) .

Biological Activity

Grazoprevir sodium, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been extensively studied for its biological activity, particularly in the context of treating chronic HCV infections. This article reviews the compound's mechanism of action, efficacy against various genotypes, resistance profiles, and pharmacokinetics based on diverse research findings.

Grazoprevir functions as a macrocyclic protease inhibitor , specifically targeting the NS3/4A protease of HCV. This protease is essential for viral replication, and by inhibiting it, grazoprevir effectively prevents the virus from maturing and replicating. The compound exhibits a high binding affinity to the enzyme, characterized by its ability to maintain activity against various resistance-associated substitutions in HCV genotypes.

Efficacy Against HCV Genotypes

Grazoprevir demonstrates broad antiviral activity across multiple HCV genotypes. Notably, it has shown significant potency against genotype 1a and 1b, with an effective concentration (EC50) in the subnanomolar to single-digit nanomolar range. However, its efficacy diminishes against genotype 3, where it is less potent compared to other genotypes.

Table 1: Grazoprevir Activity Across HCV Genotypes

| Genotype | EC50 (nM) | Resistance Substitutions Impact |

|---|---|---|

| GT1a | <1 | Minimal impact from Q80K |

| GT1b | <1 | Minimal impact from common mutations |

| GT2 | <10 | Limited resistance observed |

| GT3 | >10 | Significant resistance noted |

Resistance Profiles

Research indicates that grazoprevir retains effectiveness against several common NS3 substitutions associated with resistance. For instance, substitutions such as V36M and T54S have minimal impact on grazoprevir's activity. However, certain mutations like D168A can reduce its potency significantly; yet when combined with R155K, the effect can be nullified due to unique molecular interactions that enhance binding affinity.

Table 2: Impact of Resistance-Associated Substitutions on Grazoprevir Activity

| Substitution | Impact on Activity |

|---|---|

| Q80K | Minimal |

| D168A | 2-81 fold reduction |

| R155K/D168A | Potency restored |

Pharmacokinetics

The pharmacokinetic profile of grazoprevir indicates that it is well-absorbed and exhibits a half-life suitable for once-daily dosing. It is primarily metabolized in the liver via cytochrome P450 enzymes but does not significantly inhibit these enzymes, suggesting a low potential for drug-drug interactions.

Key Pharmacokinetic Parameters

- Bioavailability : Approximately 50%

- Half-life : 12-15 hours

- Metabolism : Primarily hepatic (CYP3A4)

- Excretion : Mostly via feces (87%), with renal excretion being minimal (2%).

Case Studies and Clinical Trials

Clinical studies have demonstrated that grazoprevir, in combination with elbasvir (an NS5A inhibitor), results in high rates of sustained virologic response (SVR) among patients with chronic HCV infection. In trials involving treatment-experienced patients with genotype 1a infections, SVR rates exceeded 95%, illustrating the efficacy of this combination therapy.

Table 3: Clinical Trial Outcomes for Grazoprevir/Elbasvir Combination Therapy

| Study Type | Population | SVR Rate (%) |

|---|---|---|

| Phase III Trial | Treatment-naïve | 97 |

| Phase III Trial | Treatment-experienced | 95 |

| Real-world Study | Diverse genotypes | 90 |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of grazoprevir as a hepatitis C virus (HCV) NS3/4A protease inhibitor?

Grazoprevir inhibits HCV NS3/4A protease by forming a covalent, reversible interaction with the catalytic serine residue (Ser-139) in the protease active site. Its macrocyclic structure stabilizes binding to the enzyme, preventing viral polyprotein processing. Computational modeling and crystallography studies reveal that grazoprevir’s quinoxaline moiety interacts directly with residues Arg-155 and Asp-168 in NS3/4A, which are critical for maintaining potency against resistance-associated substitutions (RASs) . Methodologically, molecular dynamics simulations and free-energy surface analysis are used to validate these interactions .

Q. How do grazoprevir’s pharmacokinetic properties influence experimental design in clinical trials?

Grazoprevir exhibits 27% bioavailability, reaches peak plasma concentration in 0.5–3 hours, and is >99.9% plasma protein-bound, necessitating careful consideration of drug-drug interactions (DDIs) in trial design. Researchers must account for its metabolism via CYP3A4 and OATP1B1/3 transport when co-administering with CYP3A4 inducers/inhibitors or statins. Experimental protocols often include pharmacokinetic (PK) sub-studies to monitor trough concentrations and adjust dosing in populations with renal impairment or cirrhosis .

Q. What are the criteria for selecting patient cohorts in grazoprevir clinical trials?

Trials prioritize genotype-specific cohorts (HCV GT1/4) and subpopulations with comorbidities (e.g., HIV co-infection, advanced chronic kidney disease). Stratification by baseline NS3/4A and NS5A RASs is critical, as GT1a patients with NS5A RASs may require extended treatment (16 weeks) with ribavirin. Phase III trials often employ nested case-control designs to compare SVR12 rates between RAS-positive and RAS-negative subgroups .

Advanced Research Questions

Q. How do resistance-associated substitutions (RASs) in NS3/4A impact grazoprevir’s efficacy, and what methodologies identify compensatory mutations?

RASs at positions D168 and R155 in NS3/4A reduce grazoprevir’s potency by disrupting hydrogen bonding and hydrophobic interactions. However, the double substitution R155K/D168A paradoxically restores susceptibility due to a unique cation-π interaction between Lys-155 and grazoprevir’s quinoxaline group. Researchers use phenotypic resistance testing (e.g., recombinant HCV replicons) combined with alanine scanning mutagenesis and molecular docking to map resistance pathways .

Q. What experimental strategies resolve contradictory data on grazoprevir’s efficacy in cirrhotic patients?

Conflicting efficacy data in cirrhotic cohorts (e.g., SVR12 rates of 90% in CTP Class B vs. lower rates in decompensated cirrhosis) are addressed through post hoc analyses of Phase II/III trials. Researchers apply multivariate regression to adjust for confounding variables (e.g., albumin levels, MELD scores) and conduct PK/pharmacodynamic (PD) modeling to correlate drug exposure with virologic response .

Q. How can computational tools optimize grazoprevir’s binding affinity against emerging HCV variants?

Structure-based drug design (SBDD) platforms, such as RIFDock and PatchDock, are used to predict grazoprevir’s binding to NS3/4A variants. Virtual screening of macrocyclic analogs against NS3/4A crystal structures (e.g., PDB 3SUD) identifies modifications that enhance potency. Free-energy perturbation (FEP) calculations quantify binding energy changes caused by RASs, guiding iterative inhibitor optimization .

Q. What methodologies validate grazoprevir’s safety in preclinical studies?

Toxicokinetic studies in animal models (rats, rabbits) assess grazoprevir’s teratogenicity and organ toxicity at exposures 10–117× human therapeutic doses. Researchers use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure tissue distribution and employ histopathology to evaluate hepatic/renal effects. These data inform FDA-mandated risk mitigation strategies, such as contraindications in pregnancy .

Q. Data Contradictions and Analytical Approaches

Q. How should researchers address discrepancies in grazoprevir’s efficacy between in vitro and clinical settings?

In vitro studies may overestimate grazoprevir’s potency due to static assay conditions. To resolve this, researchers use physiologically based PK (PBPK) modeling to simulate in vivo drug distribution and protein binding. Clinical data from therapeutic drug monitoring (TDM) in Phase I/II trials are integrated to refine EC50/EC90 targets .

Q. Why do some clinical trials report divergent SVR12 rates for grazoprevir in GT1a vs. GT1b patients?

GT1a’s higher genetic barrier to resistance (due to NS3 Q80K polymorphism prevalence) explains lower SVR12 rates compared to GT1b. Researchers employ population sequencing and deep sequencing (1% cutoff) to detect low-frequency RASs and correlate them with virologic failure. Sensitivity analyses adjust for baseline RAS prevalence using Fisher’s exact test or logistic regression .

Q. Methodological Resources

- Structural Analysis : PDB entries 3SUD (NS3/4A-grazoprevir complex) and 3M5L (NS3/4A-danoprevir complex) for comparative docking studies .

- Clinical Data : Phase III trial datasets (e.g., C-WORTHY, C-EDGE) stratified by RAS status and comorbidities .

- Computational Tools : Schrödinger Suite for FEP, AMBER for molecular dynamics, and PyMOL for visualizing ligand-protein interactions .

Properties

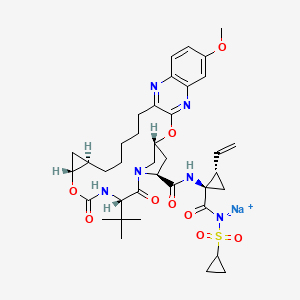

IUPAC Name |

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZBIVJZNPHGU-CIAYNJNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N6NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425038-27-2 | |

| Record name | Grazoprevir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.